

Technical Guide: Fmoc-Ile-OSu – Structural Properties & Application in Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-ile-OSu*

CAS No.: 121697-35-6

Cat. No.: B2405827

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Executive Summary

Fmoc-L-isooleucine N-hydroxysuccinimide ester (**Fmoc-Ile-OSu**) is a pre-activated amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS) and bioconjugation.[1]

Unlike free acid derivatives (Fmoc-Ile-OH) that require in-situ activation reagents (e.g., HATU, DIC), **Fmoc-Ile-OSu** is chemically "ready-to-couple."

This guide addresses the specific utility of **Fmoc-Ile-OSu**, emphasizing its role in minimizing side reactions—specifically the racemization of Isoleucine's

-carbon—and its application in automated synthesis workflows where reagent stability is paramount.

Part 1: Molecular Architecture & Physicochemical Profile

Fmoc-Ile-OSu combines the base-labile Fmoc (Fluorenylmethyloxycarbonyl) protecting group with an N-hydroxysuccinimide (NHS/OSu) activated ester.

Structural Specifications

Property	Data
Chemical Name	Fmoc-L-isoleucine N-hydroxysuccinimide ester
CAS Number	105748-59-2 (var. 121697-35-6)
Molecular Formula	
Molecular Weight	~450.48 g/mol
Stereochemistry	L-isomer (2S, 3S)
Appearance	White to off-white crystalline powder

Solubility & Stability

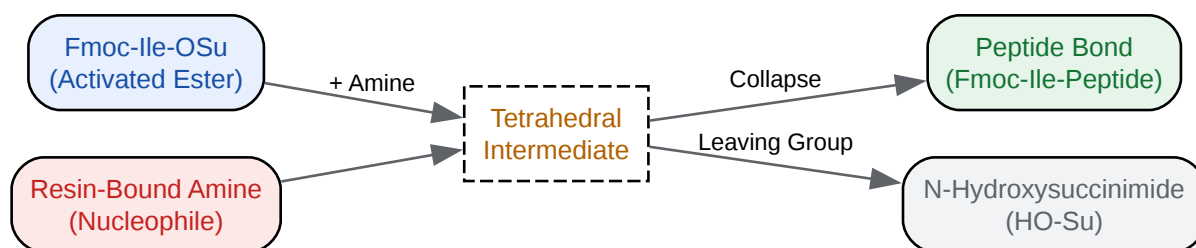
- **Solubility:** Highly soluble in polar aprotic solvents: DMF (Dimethylformamide), NMP (N-methyl-2-pyrrolidone), and DMSO. Sparingly soluble in DCM (Dichloromethane).
- **Hydrolytic Stability:** The OSu ester is susceptible to hydrolysis by atmospheric moisture. It must be stored at -20°C under desiccant.
- **Reactivity Profile:** Less reactive than OBt (benzotriazole) esters but significantly more stable, allowing for long-term storage of stock solutions in automated synthesizers.

Part 2: Mechanistic Principles of Activation

The primary advantage of **Fmoc-Ile-OSu** is the elimination of the activation step during synthesis. In standard SPPS, an activator (like HBTU) converts the carboxylic acid into an active ester in situ. With **Fmoc-Ile-OSu**, this leaving group is pre-installed.

The Aminolysis Mechanism

The coupling reaction proceeds via aminolysis. The nucleophilic amine (N-terminus of the growing peptide chain) attacks the carbonyl carbon of the isoleucine, displacing the N-hydroxysuccinimide (NHS) group.



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Figure 1: Aminolysis mechanism. The resin-bound amine attacks the activated ester, releasing NHS as a non-toxic byproduct.

The Isoleucine Challenge: Steric Hindrance & Racemization

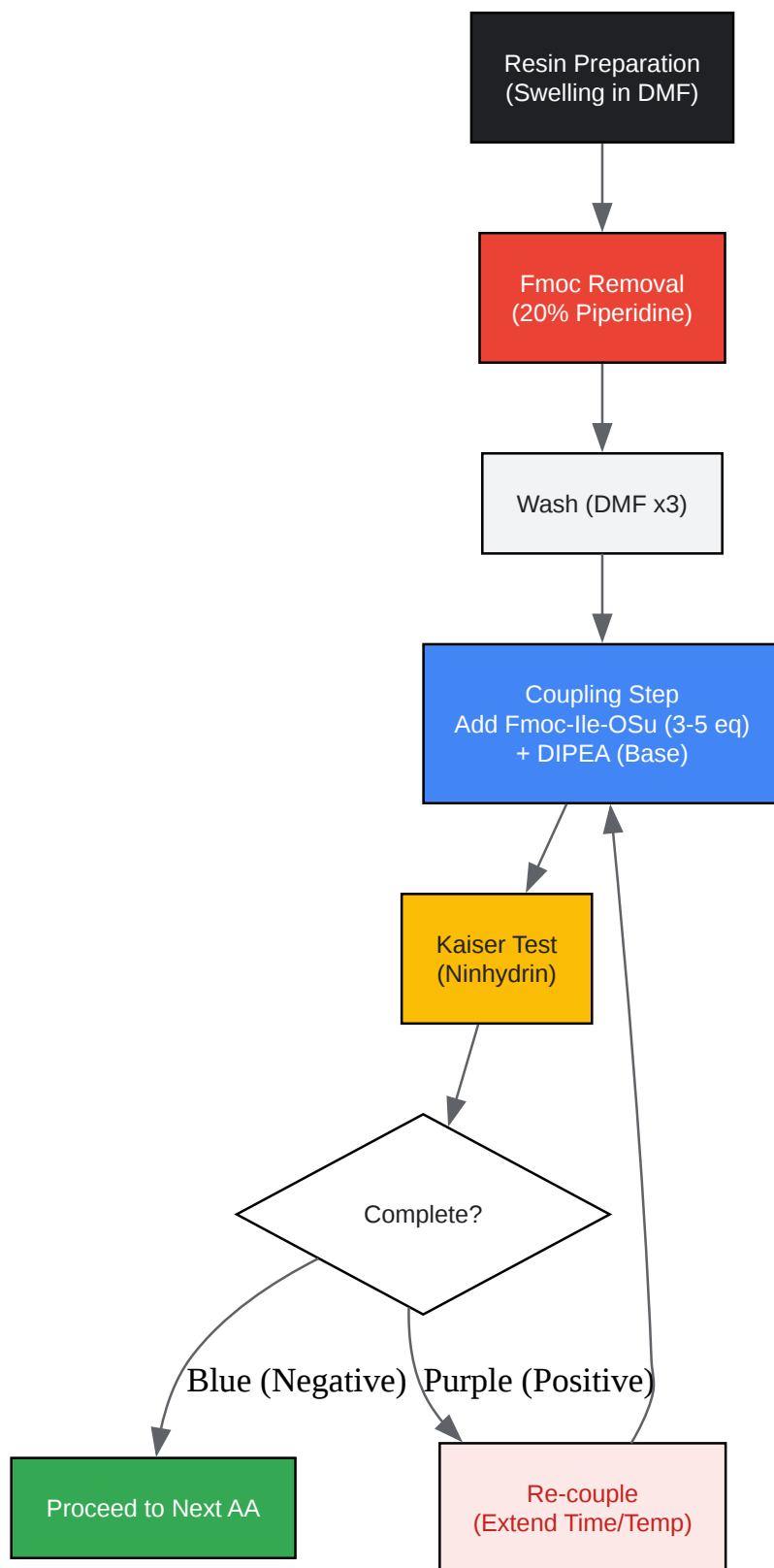
Isoleucine possesses a

-branched side chain (sec-butyl group). This bulk creates two specific challenges:

- **Slow Coupling:** The steric bulk hinders the approach of the nucleophile, making coupling slower than unbranched amino acids (like Ala or Gly).
- **Epimerization Risk:** Aggressive activation (e.g., using acid chlorides) can cause abstraction of the α -proton, leading to racemization (L-Ile to D-allo-Ile).
 - **Why OSu?** The OSu ester provides "mild" activation. It is reactive enough to couple but generally lacks the driving force to promote oxazolone formation (the primary pathway for racemization) to the same extent as carbodiimide-mediated activation.

Part 3: Critical Application in Solid Phase Peptide Synthesis (SPPS) Workflow Integration

Fmoc-Ile-OSu is particularly valuable in automated synthesis or fragment condensation where the generation of urea byproducts (from DCC/DIC) is detrimental to purification.



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Figure 2: SPPS Cycle using **Fmoc-Ile-OSu**. Note the absence of a pre-activation step.

Comparison: OSu Esters vs. Free Acid Activation

Feature	Fmoc-Ile-OH + HATU/DIPEA	Fmoc-Ile-OSu + DIPEA
Reactivity	Very High (Fast)	Moderate (Slower)
Racemization Risk	Moderate (if base excess)	Low (Self-limiting)
Byproducts	Tetramethylurea (difficult to remove)	N-Hydroxysuccinimide (Water soluble)
Stability	Unstable once mixed	Stable in solution (hours/days)
Use Case	Difficult sequences, steric bulk	Routine synthesis, Protein Labeling

Part 4: Experimental Protocol

Objective: Coupling **Fmoc-Ile-OSu** to a Rink Amide resin-bound peptide.

Reagents Preparation

- Resin: 100 mg Rink Amide MBHA resin (loading ~0.5 mmol/g).
- Coupling Solution: Dissolve **Fmoc-Ile-OSu** (3 equivalents relative to resin loading) in minimum dry DMF.
 - Note: For 0.05 mmol scale, use ~67.5 mg **Fmoc-Ile-OSu**.
- Base: DIPEA (N,N-Diisopropylethylamine), 3 equivalents.
 - Expert Insight: While OSu esters can react with free amines, adding DIPEA ensures the resin-bound amine remains deprotonated (rather than

), which is critical for kinetics .

Step-by-Step Methodology

- Deprotection: Treat resin with 20% piperidine in DMF (min) to remove the previous Fmoc group.
- Wash: Flow wash with DMF (min) to remove piperidine. Trace piperidine will prematurely remove the Fmoc from the incoming Ile-OSu.
- Coupling:
 - Add the **Fmoc-Ile-OSu** solution to the reaction vessel.
 - Add DIPEA.[2]
 - Agitate at room temperature for 60–120 minutes.
 - Why longer? Due to the -branching of Isoleucine, diffusion and orientation into the active site of the resin are sterically hindered.
- Monitoring: Perform a Kaiser Test.
 - Colorless beads: Complete coupling.[3]
 - Blue beads: Incomplete. Proceed to re-coupling (double coupling) using fresh reagents.
- Capping (Optional): If coupling remains incomplete, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Part 5: Troubleshooting & Storage

Common Failure Modes

- Hydrolysis: If the **Fmoc-Ile-OSu** powder is clumpy or sticky, it has likely hydrolyzed to Fmoc-Ile-OH and NHS. This mixture will not couple without adding an activator (like DIC).
 - Validation: Check purity via HPLC before use if the bottle has been open long-term.
- Incomplete Coupling: Due to steric hindrance, single coupling is often insufficient for Isoleucine.
 - Solution: Use Double Coupling (repeat step 4.2.3) or increase temperature to 50°C (carefully, to avoid racemization).

Storage

- Store at -20°C.
- Allow the bottle to warm to room temperature before opening to prevent condensation from forming inside the bottle, which destroys the active ester .

References

- National Institutes of Health (NIH). (2008). Advances in Fmoc solid-phase peptide synthesis. [4][3][5][6] PMC. [\[Link\]](#)

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